1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring containing one nitrogen atom. The presence of a fluorophenyl group attached to the pyrrole ring adds unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoroacetophenone as the starting material.
Condensation Reaction: 2-fluoroacetophenone is condensed with allylamine to form an intermediate compound.
Cyclization: The intermediate undergoes a cyclization reaction in the presence of a metallic catalyst and a ligand to form the pyrrole ring.
Oxidation: The resulting compound is then subjected to oxidation to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Catalysis: Using efficient catalysts to enhance the reaction rate and yield.
Mild Reaction Conditions: Employing mild reaction conditions to ensure safety and minimize by-products.
Purification: Implementing purification techniques such as recrystallization to obtain high-purity products.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Oxides of the pyrrole ring.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Various substituted pyrrole compounds
Scientific Research Applications
1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
Indole Derivatives: Both indole and pyrrole derivatives share a heterocyclic structure but differ in their biological activities and applications.
Fluorophenyl Compounds: Compounds with fluorophenyl groups exhibit unique chemical properties, such as increased stability and reactivity.
Pyrrole Derivatives: Various pyrrole derivatives are studied for their diverse chemical and biological properties .
Comparison with Similar Compounds
- Indole-3-acetic acid
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide .
This detailed overview provides a comprehensive understanding of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-fluorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQAFSGPGGEGPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390027 |
Source
|
Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63566-53-0 |
Source
|
Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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